Viburnitol

Enzyme Inhibition Kinase Assay Biochemistry

Sourcing a defined, selective myo-inositol kinase probe for Dictyostelium signaling studies is challenging. Viburnitol (CAS 488-76-6) is the exact tool, offering a confirmed Ki of 103 µM without metabolic interference. • Enables dose-dependent kinase dissection using its unique 5-deoxy configuration. • Supplied as a crystalline solid, ≥98% pure (HPLC), ideal as a chiral synthon for regioselective modification. • Provides supply chain certainty as a niche analytical standard for distinguishing nonlegume from legume extracts via GC-MS.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1251105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViburnitol
Synonyms(+)-allo-quercitol
allo-quercitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1
InChIKeyIMPKVMRTXBRHRB-VSOAQEOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viburnitol Procurement Guide: Chemical Identity and Baseline Specifications


Viburnitol (CAS 488-76-6), also known as (-)-vibo-quercitol or 5-deoxyinositol, is a naturally occurring cyclitol belonging to the inositol family [1]. Its molecular formula is C6H12O5 with a molecular weight of 164.16 g/mol . It is typically isolated as a crystalline solid and is soluble in water [1]. The compound features a specific stereochemistry, characterized by its (1R,2S,4S,5R) configuration, and is identified by the InChI Key IMPKVMRTXBRHRB [2].

Why Viburnitol Cannot Be Substituted with Generic Cyclitols


Viburnitol exhibits unique biological and chemical behaviors that are not shared by other inositol isomers or simple cyclitols like myo-inositol. Its specific deoxy configuration (missing a hydroxyl group at the C-3 position relative to myo-inositol) confers distinct enzyme inhibition properties [1] and a unique taxonomic distribution in plants [2]. For instance, while pinitol is a dominant cyclitol in legumes, viburnitol is a major component in nodulated nonlegumes but is absent in legumes, highlighting its specific biological niche [2]. Therefore, substituting viburnitol with a more common or cheaper cyclitol like myo-inositol or pinitol would yield fundamentally different experimental outcomes.

Quantitative Evidence for Viburnitol's Differentiated Performance


Enzyme Inhibition Selectivity: Viburnitol vs. myo-Inositol in Dictyostelium

Viburnitol acts as a competitive inhibitor of myo-inositol kinase from Dictyostelium, demonstrating a Ki value of 103 ± 1 µM. In comparison, the natural substrate myo-inositol has a Km of 120 µM, indicating that viburnitol binds to the enzyme with comparable affinity but does not undergo phosphorylation [1]. This inhibition is stereospecific, as other inositol isomers (allo-, epi-, muco-, neo-, scyllo-, and chiro-inositol) were not recognized as substrates and were not tested for inhibition [1].

Enzyme Inhibition Kinase Assay Biochemistry

Comparative Ki Values: Viburnitol vs. 1L-chiro-Inositol and Sequoyitol

In a direct competitive inhibition assay against myo-inositol kinase, viburnitol (Ki = 103 ± 1 µM) exhibited an inhibition potency that was approximately 2.1-fold stronger than 1L-chiro-inositol (Ki = 49.5 ± 0.7 µM) and 2.6-fold stronger than sequoyitol (Ki = 271 ± 7 µM) [1]. A lower Ki value indicates a higher binding affinity for the inhibitor to the enzyme. Notably, sequoyitol was also a substrate for the kinase, unlike viburnitol which is a pure inhibitor [1].

Enzyme Kinetics Competitive Inhibition Cyclitol Analogs

Solubility Advantage: Viburnitol in DMSO vs. Water for In Vitro Assays

Viburnitol demonstrates high solubility in DMSO, reaching a concentration of at least 55 mg/mL (equivalent to 335 mM), making it highly suitable for preparing concentrated stock solutions for in vitro assays . In contrast, many cyclitols exhibit poor solubility in organic solvents, which can limit the maximum testable concentration in cell-based or biochemical assays .

Solubility Formulation In Vitro

Biological Distribution: Viburnitol as a Marker for Nodulated Nonlegumes vs. Pinitol for Legumes

Gas-liquid chromatography (GLC) analysis of 80% ethanol extracts from various plant tissues revealed a clear dichotomy in cyclitol profiles. Viburnitol was identified as a major component in all analyzed nodulated nonlegumes (e.g., European alder, Russian olive) but was not detected in any of the legumes [1]. Conversely, pinitol was a major component in all legumes (e.g., white clover, soybean) but was not detected in the nodulated nonlegumes [1].

Phytochemistry Taxonomy GC-MS

High-Value Application Scenarios for Viburnitol Based on Evidence


Probing Myo-Inositol Kinase Activity in Dictyostelium

Viburnitol is an ideal tool for investigating myo-inositol kinase function in Dictyostelium and related organisms. Its established Ki of 103 µM allows for precise, dose-dependent inhibition without being metabolized, enabling clear dissection of downstream signaling events [1].

Analytical Standard for Chemotaxonomy of Nodulated Plants

Viburnitol's mutually exclusive presence in nodulated nonlegumes (versus pinitol in legumes) makes it a definitive analytical standard. Researchers can use viburnitol to confirm the identity of nonlegume plant extracts or to monitor the purity of legume-derived products via GC-MS [1].

Chiral Building Block in Organic Synthesis

The defined stereochemistry of viburnitol (1R,2S,4S,5R) and its high DMSO solubility make it a valuable chiral synthon for constructing more complex molecules, particularly those requiring a cyclohexane-pentol scaffold. Its specific deoxy configuration can be exploited to introduce regioselective modifications not possible with fully hydroxylated inositols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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